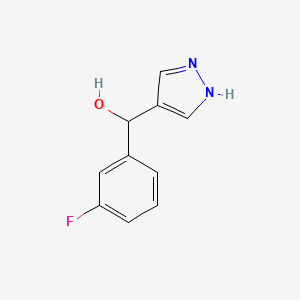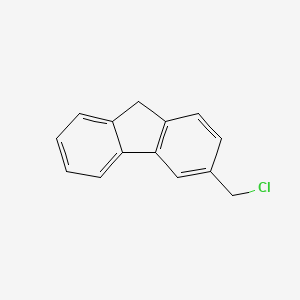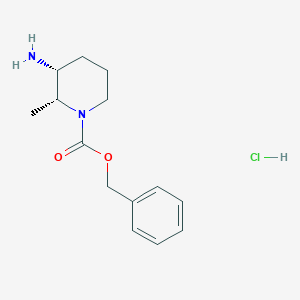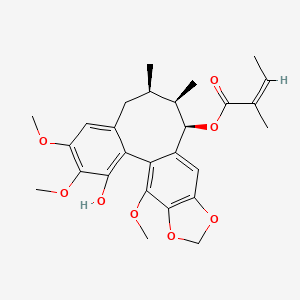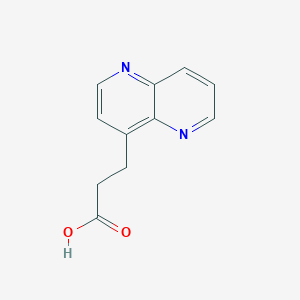
2-Fluoro-2-(pyridin-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(pyridin-4-yl)acetic acid is an organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom attached to the second carbon of the acetic acid moiety, which is further connected to a pyridine ring at the fourth position. The molecular formula of this compound is C7H6FNO2, and it has a molecular weight of 155.13 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(pyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with acetic acid derivatives under suitable conditions to yield the desired product.
Industrial Production Methods: Industrial production of fluoropyridines, including this compound, often involves the use of fluorinating agents such as hydrofluoric acid, fluoroboric acid, or metal fluorides like aluminum fluoride and copper fluoride at elevated temperatures . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoro-2-(pyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Nucleophiles: Typical nucleophiles include alkali metal fluorides, hydrofluoric acid, and tetrabutylammonium fluoride.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions include various substituted pyridines, fluorinated aromatic compounds, and complex heterocyclic structures .
Aplicaciones Científicas De Investigación
2-Fluoro-2-(pyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition or activation of specific enzymes and receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
Comparison: 2-Fluoro-2-(pyridin-4-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid moiety attached to the pyridine ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C7H6FNO2 |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
2-fluoro-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C7H6FNO2/c8-6(7(10)11)5-1-3-9-4-2-5/h1-4,6H,(H,10,11) |
Clave InChI |
XPQVVUNSGWWTFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



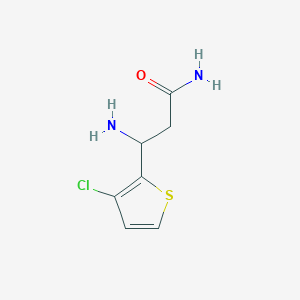

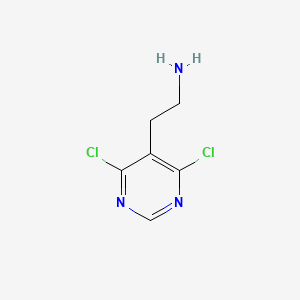

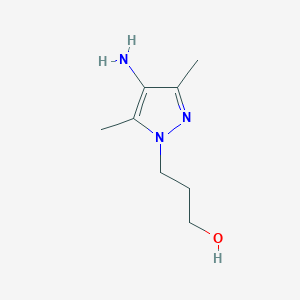
![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
